molecular formula C11H7BrO2 B092810 4-Bromo-1-naphthoic acid CAS No. 16650-55-8

4-Bromo-1-naphthoic acid

Cat. No.: B092810
CAS No.: 16650-55-8
M. Wt: 251.08 g/mol
InChI Key: FIJIPZQZVLCOMB-UHFFFAOYSA-N
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Description

4-Bromo-1-naphthoic acid: is an organic compound with the molecular formula C11H7BrO2 . It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a carboxylic acid group is attached to the first position of the naphthalene ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Pharmacokinetics

It’s solubility in water is reported to be slight , which could impact its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s known that the compound should be stored in a cool, dry place and is incompatible with oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1-naphthoic acid can be synthesized through several methods. One common method involves the bromination of 1-naphthoic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting 1-bromonaphthalene with acetyl chloride in a Friedel-Crafts reaction to form 4-bromo-1-acetylnaphthalene. This intermediate is then oxidized using hypochlorite to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-naphthoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 4-cyano-1-naphthoic acid or 4-hydroxy-1-naphthoic acid can be formed.

    Oxidation Products: Oxidation can yield compounds like 1,4-naphthalenedicarboxylic acid.

    Reduction Products: Reduction can produce 4-bromo-1-naphthyl alcohol

Scientific Research Applications

Chemistry: 4-Bromo-1-naphthoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.

Biology and Medicine: In medicinal chemistry, it is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients

Industry: The compound is utilized in the production of agrochemicals and dyestuffs. It is also used in the manufacture of specialty chemicals and materials .

Comparison with Similar Compounds

  • 1-Bromo-2-naphthoic acid
  • 5-Bromo-1-naphthoic acid
  • 6-Bromo-2-naphthoic acid
  • 4-Bromo-3-hydroxy-2-naphthoic acid

Comparison: 4-Bromo-1-naphthoic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group on the naphthalene ring. This specific arrangement imparts distinct chemical reactivity and properties compared to its isomers and other brominated naphthoic acids. For instance, the position of the bromine atom can influence the compound’s reactivity in substitution reactions and its overall stability .

Properties

IUPAC Name

4-bromonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJIPZQZVLCOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300350
Record name 4-Bromo-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16650-55-8
Record name 16650-55-8
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Record name 4-Bromo-1-naphthoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-naphthoic Acid
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Synthesis routes and methods

Procedure details

A solution of 1,4-dibromonaphthalene (100 g) in THF (500 ml) is added to magnesium (8.49 g) and iodine (trace) in THF (200 ml) over about 2 h and heated at 65-75° C. for up to 7 h (typically 3-4 h) to prepare a solution of the Grignard reagent. The solution is cooled to 0-10° C. and carbon dioxide gas is passed through the solution for 10-16 h. Water (100 ml) is added slowly, and after stirring for about 30 min at 0-10° C., is acidified (typically to pH 2-3) with hydrochloric acid. The THF layer is separated off, and concentrated. The residue is added to aqueous sodium carbonate (20%, 500 ml) and washed with toluene (2×200 ml). The aqueous solution is treated with hydrochloric acid (typically to pH 2-3). The product is filtered off, washed with water, and dried under vacuum at about 90-100° C. for about 12 h (dry weight 60 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
8.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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